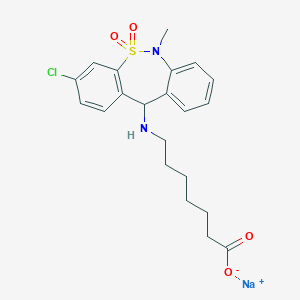
Tianeptine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tianeptine sodium is a tricyclic antidepressant primarily used to treat major depressive disorder. Unlike typical antidepressants that inhibit serotonin reuptake, this compound acts as a selective serotonin reuptake enhancer. It is marketed under various brand names, including Stablon, Coaxil, and Tatinol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tianeptine sodium can be synthesized by reacting tianeptine acid with sodium hydroxide. The process involves dissolving tianeptine acid in deionized water, followed by the addition of an aqueous sodium hydroxide solution. The mixture is then heated and stirred until a clear solution is obtained. The solution is filtered and dried to yield this compound as a white powder .
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained through spray drying or other drying techniques to produce a fine powder suitable for pharmaceutical formulations .
Analyse Chemischer Reaktionen
Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
Tianeptine sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying serotonin reuptake mechanisms.
Biology: this compound is employed in neurobiological research to understand its effects on brain plasticity and stress response.
Medicine: It is primarily used to treat major depressive disorder and has shown efficacy in treating anxiety and irritable bowel syndrome.
Industry: this compound is used in the formulation of various pharmaceutical products, including sustained-release tablets and orodispersible films .
Wirkmechanismus
Tianeptine sodium exerts its effects by modulating the activity of the serotonin transporter, enhancing serotonin reuptake. It also acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound modulates glutamate receptors, which play a role in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Amitriptyline: A tricyclic antidepressant that inhibits serotonin and norepinephrine reuptake.
Imipramine: Another tricyclic antidepressant with similar mechanisms to amitriptyline.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.
Uniqueness: Tianeptine sodium is unique among antidepressants due to its dual mechanism of action as a serotonin reuptake enhancer and μ-opioid receptor agonist. This combination of effects is not seen in other tricyclic antidepressants or SSRIs, making this compound a distinctive option for treating depression and anxiety .
Eigenschaften
CAS-Nummer |
30123-17-2 |
|---|---|
Molekularformel |
C21H25ClN2NaO4S |
Molekulargewicht |
459.9 g/mol |
IUPAC-Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26); |
InChI-Schlüssel |
UDFCCNYPCCUJOO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |
Isomerische SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na] |
Aussehen |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
54317-11-2 169293-32-7 30123-17-2 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Verwandte CAS-Nummern |
66981-73-5 (Parent) 72797-41-2 (Parent) |
Synonyme |
(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid coaxil Stablon tianeptine tianeptine, (+-)-isomer tianeptine, monosodium salt tianeptine, monosodium salt, (+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















